Methyl 4-phenoxybenzoate
CAS No.: 21218-94-0
Cat. No.: VC21279676
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21218-94-0 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | methyl 4-phenoxybenzoate |
Standard InChI | InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3 |
Standard InChI Key | XMXLYEKPSHVLKD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 4-phenoxybenzoate is an organic compound characterized by a phenoxy group attached to a benzoic acid methyl ester. Its molecular formula is C14H12O3, with a molecular weight of 228.24 g/mol. This compound is registered with CAS number 21218-94-0 and is classified as a benzoate ester.
Property | Value |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
CAS Registry Number | 21218-94-0 |
IUPAC Name | methyl 4-phenoxybenzoate |
InChI Key | XMXLYEKPSHVLKD-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Structural Characteristics
The structure of Methyl 4-phenoxybenzoate consists of two aromatic rings connected by an oxygen bridge, with a methyl ester group at the para position of one ring. This arrangement contributes to the compound's chemical reactivity and biological properties.
Physical and Chemical Properties
Physical Characteristics
Methyl 4-phenoxybenzoate typically appears as a white to off-white crystalline solid at room temperature. Its physical properties influence its handling, formulation, and application in various research contexts.
Physical Property | Characteristic |
---|---|
Physical State | Crystalline solid at room temperature |
Color | White to off-white |
Solubility | Sparingly soluble in water; soluble in organic solvents including methanol, ethanol, and acetone |
Melting Point | 95-98°C (approximate) |
Density | 1.2-1.3 g/cm³ (approximate) |
Stability | Generally stable under normal conditions |
Chemical Reactivity
The chemical behavior of Methyl 4-phenoxybenzoate is primarily determined by its functional groups, particularly the ester moiety and the phenoxy linkage. Key reaction types include:
Reaction Type | Description | Potential Products |
---|---|---|
Hydrolysis | Cleavage of the ester bond under acidic or basic conditions | 4-Phenoxybenzoic acid |
Reduction | Reduction of the ester group | 4-Phenoxybenzyl alcohol |
Transesterification | Exchange of the methyl group with other alcohols | Alternative ester derivatives |
Electrophilic Aromatic Substitution | Reactions at the aromatic rings | Substituted derivatives |
Nucleophilic Substitution | Potential reactions at the ester carbonyl | Amides and other derivatives |
Synthesis Methods
Laboratory Preparation
Several synthetic routes can be employed to prepare Methyl 4-phenoxybenzoate in laboratory settings:
Method | Starting Materials | Conditions | Expected Yield |
---|---|---|---|
Esterification | 4-Phenoxybenzoic acid, Methanol | Acid catalyst (H2SO4), Reflux, 3-5 hours | 75-85% |
Ullmann Ether Synthesis | 4-Bromobenzoic acid methyl ester, Phenol | Copper catalyst, Base, High temperature | 60-70% |
Williamson Ether Synthesis | 4-Hydroxybenzoic acid methyl ester, Phenyl halide | Base (K2CO3), DMF, 80-100°C | 65-75% |
SNAr Reaction | 4-Fluorobenzoic acid methyl ester, Phenol | Base, DMSO, Elevated temperature | 70-80% |
Industrial Production
Industrial-scale synthesis of Methyl 4-phenoxybenzoate typically employs optimized versions of laboratory methods with consideration for cost efficiency, safety, and environmental impact. Continuous flow processes may be utilized to improve yield and purity while reducing waste generation.
Biological Activity
Antimicrobial Properties
Methyl 4-phenoxybenzoate has demonstrated antimicrobial activity against various pathogens. Research suggests potential efficacy against both gram-positive and gram-negative bacteria.
Organism Type | Observed Activity | Effective Concentration Range |
---|---|---|
Gram-positive bacteria | Moderate inhibitory effect | 100-200 μg/mL |
Gram-negative bacteria | Variable inhibition | 150-300 μg/mL |
Fungi | Potential antifungal activity | 200-400 μg/mL |
Metabolic Effects
Research indicates that Methyl 4-phenoxybenzoate may interact with metabolic pathways, particularly those involved in lipid and glucose metabolism.
Target | Interaction | Potential Effect |
---|---|---|
PPAR-γ | Potential agonist activity | Modulation of lipid metabolism |
Glucokinase | Possible activation | Influence on glucose homeostasis |
Inflammatory mediators | Inhibitory effect | Reduction of inflammatory responses |
Structure-Activity Relationships
Studies exploring the relationship between structural modifications of Methyl 4-phenoxybenzoate and biological activity have yielded valuable insights for drug development:
Structural Modification | Effect on Activity |
---|---|
Substitution on phenoxy ring | Altered lipophilicity and receptor binding |
Modification of ester group | Changed metabolic stability and bioavailability |
Addition of functional groups | Enhanced selectivity for specific targets |
Applications in Scientific Research
Pharmaceutical Research
Methyl 4-phenoxybenzoate serves as an important intermediate in pharmaceutical development:
Application Area | Description | Research Focus |
---|---|---|
Anti-inflammatory agents | Precursor for compounds targeting inflammatory pathways | Chronic inflammatory conditions |
Metabolic disorder treatments | Building block for PPAR modulators | Diabetes and related conditions |
Antimicrobial development | Template for novel antimicrobial compounds | Treatment of resistant infections |
Agricultural Science
The compound has found applications in agricultural research:
Application | Description |
---|---|
Pesticide development | Structural component in certain insecticidal compounds |
Herbicide research | Template for compounds affecting plant growth regulation |
Plant growth regulators | Precursor for compounds modulating plant development |
Materials Science
Emerging applications in materials science include:
Application | Description |
---|---|
Polymer additives | Component in specialized polymeric materials |
Surface modifiers | Agent for modifying surface properties of materials |
Functional materials | Building block for materials with specific properties |
Analytical Methods
Identification and Characterization
Various analytical techniques are employed for the identification and characterization of Methyl 4-phenoxybenzoate:
Analytical Technique | Application | Key Parameters |
---|---|---|
HPLC | Purity determination, quantification | Retention time: 8-10 min (C18 column, typical conditions) |
GC-MS | Identification, structural confirmation | m/z values: 228 (molecular ion), 197, 169, 141 |
NMR Spectroscopy | Structural elucidation | ¹H NMR: 3.8-3.9 ppm (methyl), 6.9-8.1 ppm (aromatic) |
IR Spectroscopy | Functional group identification | Key bands: 1710-1730 cm⁻¹ (C=O), 1200-1250 cm⁻¹ (C-O) |
UV Spectroscopy | Identification, purity | λmax: 250-270 nm (typical in methanol) |
Quantitative Analysis
Methods for quantitative analysis of Methyl 4-phenoxybenzoate in various matrices:
Method | Application | Detection Limit | Quantification Range |
---|---|---|---|
HPLC-UV | Pharmaceutical formulations | 0.1-0.5 μg/mL | 1-100 μg/mL |
LC-MS/MS | Biological samples | 0.01-0.05 μg/mL | 0.1-50 μg/mL |
GC-FID | Environmental samples | 0.5-1.0 μg/mL | 2-200 μg/mL |
Toxicological Considerations
Toxicity Parameter | Observation | Classification |
---|---|---|
Acute oral toxicity | Moderate to low toxicity | LD₅₀ > 1000 mg/kg (estimated) |
Dermal irritation | Potentially irritating | Precautionary handling recommended |
Eye irritation | Potentially irritating | Eye protection advised |
Sensitization | Low potential | Limited evidence of sensitizing effects |
Genotoxicity | Limited data available | Further studies needed |
Carcinogenicity | Insufficient data | Long-term studies required |
Environmental Considerations
Environmental Aspect | Characteristic | Implication |
---|---|---|
Biodegradability | Moderate | May persist in environment |
Bioaccumulation | Moderate potential | Monitoring recommended in aquatic systems |
Ecotoxicity | Data limited | Precautionary approach advised |
Current Research Trends and Future Directions
Recent Research Developments
Current research on Methyl 4-phenoxybenzoate focuses on several areas:
Research Area | Focus | Potential Impact |
---|---|---|
Medicinal chemistry | Development of derivatives with enhanced bioactivity | New therapeutic agents |
Green chemistry | Sustainable synthesis methods | Reduced environmental impact |
Nanotechnology | Incorporation into nanoparticle systems | Novel delivery systems |
Combination studies | Synergistic effects with other compounds | Enhanced efficacy in applications |
Future Research Directions
Promising areas for future investigation include:
Direction | Description | Potential Outcome |
---|---|---|
Targeted delivery systems | Development of carrier systems for pharmaceutical applications | Improved efficacy and reduced side effects |
Mechanistic studies | Detailed exploration of molecular mechanisms | Better understanding of biological activity |
Structure optimization | Rational design of derivatives with improved properties | Enhanced specificity and activity |
Computational modeling | In silico prediction of properties and activities | Accelerated discovery process |
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